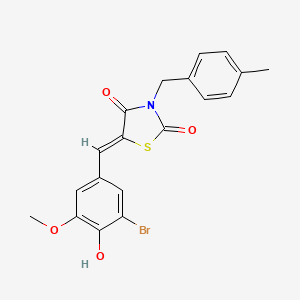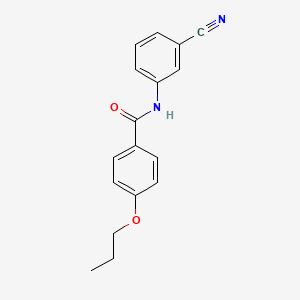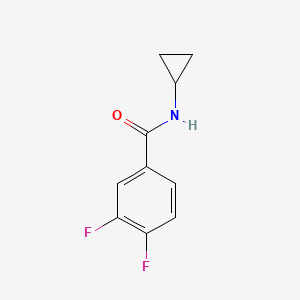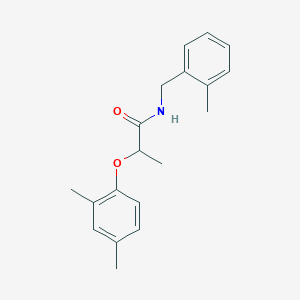![molecular formula C14H17NO2 B4698476 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4698476.png)
2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone
説明
2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone, also known as HMAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMAC is a synthetic compound that is commonly used in laboratory experiments and has shown promising results in various studies.
科学的研究の応用
2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has shown promising results as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. In biochemistry, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been used as a fluorescent probe to study protein-ligand interactions. In material science, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been used as a building block for the synthesis of novel polymers.
作用機序
The mechanism of action of 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone is not fully understood, but studies suggest that it may act as an inhibitor of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been shown to interact with proteins in a non-covalent manner, which may contribute to its ability to act as a fluorescent probe.
Biochemical and Physiological Effects:
2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to reduce the expression of inducible nitric oxide synthase (iNOS). Additionally, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been shown to inhibit the proliferation of cancer cells in vitro, although its exact mechanism of action is not fully understood.
実験室実験の利点と制限
2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in a variety of assays. Additionally, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has a high fluorescence quantum yield, which makes it an ideal fluorescent probe for studying protein-ligand interactions. However, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone. One area of interest is the development of novel 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone-based fluorescent probes for studying protein-ligand interactions. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases. Finally, the development of novel 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone-based polymers for use in material science is also an area of interest.
特性
IUPAC Name |
(2Z)-2-[(4-hydroxy-2-methylanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-8-12(16)6-7-13(10)15-9-11-4-2-3-5-14(11)17/h6-9,15-16H,2-5H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJCJKOCHJVEKI-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=C2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C\2/CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4698398.png)

![N-cyclopropyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4698411.png)

![2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4698421.png)


![({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4698466.png)
![1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4698467.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4698482.png)
![4-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4698490.png)

![methyl 4-chloro-3-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4698501.png)
